![molecular formula C7H4N2O B13745982 3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 444347-45-9](/img/structure/B13745982.png)
3H-pyrrolo[3,4-c]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. This compound is part of the broader class of pyrrolopyridines, which are known for their diverse pharmacological properties. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, with applications in various therapeutic areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[3,4-c]pyridin-3-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolopyridine scaffold .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient cyclization and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
3H-pyrrolo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3H-pyrrolo[3,4-c]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3H-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as topoisomerase I, which is crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation. Additionally, it may modulate receptor activity in the nervous system, contributing to its analgesic and sedative effects .
Comparación Con Compuestos Similares
3H-pyrrolo[3,4-c]pyridin-3-one can be compared with other similar compounds such as:
Pyrrolo[3,4-b]pyridine: Another isomer with different pharmacological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrolo[2,3-c]quinoline: Used in the synthesis of various bioactive molecules .
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its broad spectrum of biological activities, making it a versatile scaffold in drug discovery .
Propiedades
Número CAS |
444347-45-9 |
|---|---|
Fórmula molecular |
C7H4N2O |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H4N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-4H |
Clave InChI |
DTIXNTPMSSBFKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


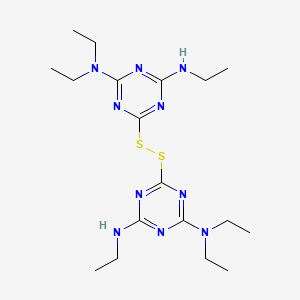
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
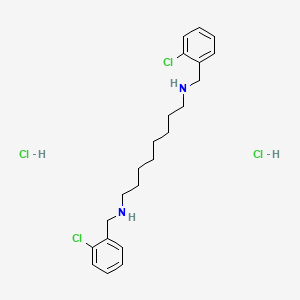
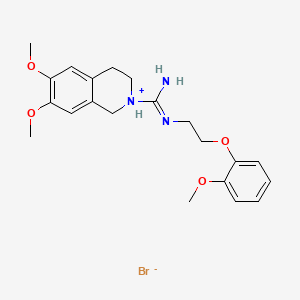
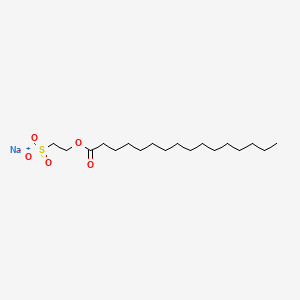
![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)
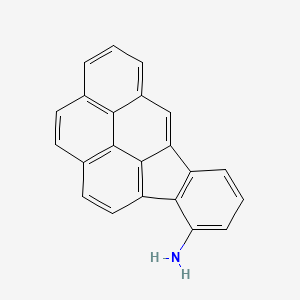
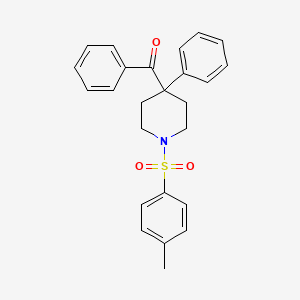
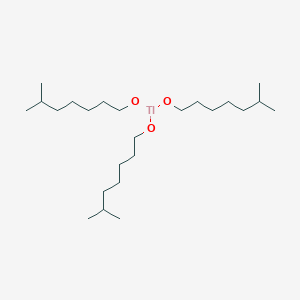
![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
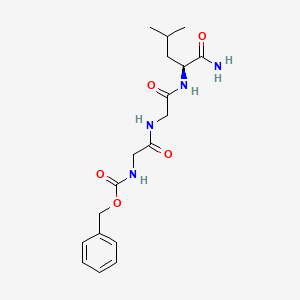
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)
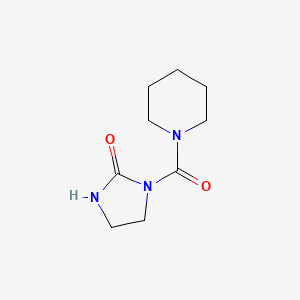
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
